2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one is an organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with 6-methoxynaphthalene.
Alkylation: Introduction of the butanone side chain through Friedel-Crafts alkylation.
Amination: Introduction of the dimethylamino group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)-1-(naphthalen-2-yl)butan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(6-Methoxynaphthalen-2-yl)butan-1-one: Lacks the dimethylamino group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the dimethylamino and methoxy groups in 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
834914-19-1 |
---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C17H21NO2/c1-5-16(18(2)3)17(19)14-7-6-13-11-15(20-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3 |
InChI-Schlüssel |
MXAZGZJZDIRHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.